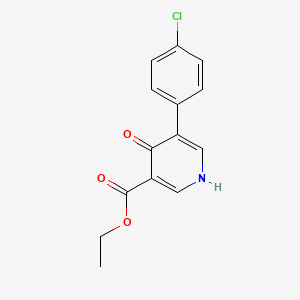

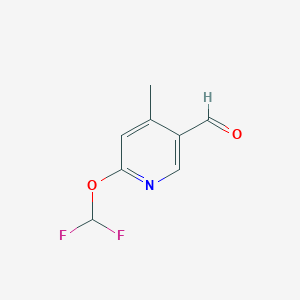

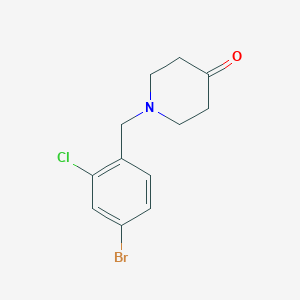

![molecular formula C9H10FN3 B1449421 (6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 1388048-44-9](/img/structure/B1449421.png)

(6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine

描述

“(6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The molecular structure of imidazole-containing compounds like “(6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine” is characterized by a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom, and the other is called pyrrole type nitrogen .科学研究应用

Synthesis and Characterization of Novel Compounds

A study conducted by Vishwanathan and Gurupadayya (2014) focused on synthesizing novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives. This research highlights the importance of benzimidazole derivatives in developing new compounds with potential applications in various scientific fields. The synthesized analogues were characterized using IR, H NMR, C NMR, and mass spectral data, laying the groundwork for further investigation into their properties and applications Vishwanathan & Gurupadayya, 2014.

Antimicrobial and Antitumor Activities

Al-Hakimi et al. (2020) explored the synthesis of metal complexes derived from Schiff base 2-aminomethylbenzimidazole and their biological activities. The study revealed that the cadmium (II) complex exhibits significant antifungal and antibacterial activities, with notable cytotoxicity against MCF-7, Hep G2, and HCT 116 cells. This demonstrates the potential of benzimidazole derivatives in developing new antimicrobial agents and cancer treatments Al-Hakimi et al., 2020.

Catalytic and Material Science Applications

A unique study by Chen et al. (2020) investigated the metal-induced and oxygen insertion reactions of (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine with cobalt. The research uncovered a metal and valence-dependent process for obtaining large molecules, highlighting the versatility of benzimidazole derivatives in catalysis and material science. This process is significant for selectively synthesizing complex molecules unachievable through common organic synthesis methods Chen et al., 2020.

Corrosion Inhibition

Yadav, Sarkar, and Purkait (2015) synthesized amino acid compounds based on benzimidazole and studied their effectiveness as corrosion inhibitors for N80 steel in HCl solution. Their findings indicate that these compounds exhibit significant inhibition efficiency, providing a potential eco-friendly solution for corrosion protection in industrial applications Yadav, Sarkar, & Purkait, 2015.

Fluorescence and Sensing Applications

Research by Wen-yao (2012) focused on the synthesis and fluorescence properties of a Zn2+ fluorescent probe based on benzimidazole derivatives. The compound demonstrated strong fluorescence upon coordination with Zn2+, indicating its potential as a fluorescent probe for detecting Zn2+ ions. Such applications are crucial for environmental monitoring and biological imaging Wen-yao, 2012.

未来方向

The future directions in the research of imidazole-containing compounds like “(6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine” could involve exploring their potential in drug development given their broad range of biological activities . Further studies could also focus on understanding their specific mechanisms of action and improving their synthesis processes.

属性

IUPAC Name |

(5-fluoro-4-methyl-1H-benzimidazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3/c1-5-6(10)2-3-7-9(5)13-8(4-11)12-7/h2-3H,4,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVIUZDQOLUFGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(N2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

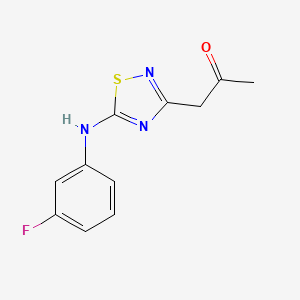

![2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine](/img/structure/B1449348.png)

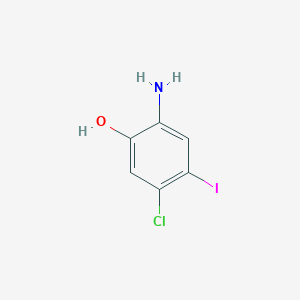

![{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1449359.png)